molecular formula C15H16N2 B11884990 4,6-Dimethyl-2-(pyridin-2-yl)indoline

4,6-Dimethyl-2-(pyridin-2-yl)indoline

Cat. No.: B11884990
M. Wt: 224.30 g/mol
InChI Key: GJVTXNJKGODDIZ-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(pyridin-2-yl)indoline is a heterocyclic compound that features an indoline core substituted with a pyridin-2-yl group at the 2-position and methyl groups at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-(pyridin-2-yl)indoline typically involves the construction of the indoline core followed by the introduction of the pyridin-2-yl group. One common method involves the cyclization of a suitable precursor, such as a 2-(pyridin-2-yl)aniline derivative, under acidic or basic conditions. The methyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-2-(pyridin-2-yl)indoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(pyridin-2-yl)indoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indoline core can engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the pyridin-2-yl group and the methyl substitutions, which confer distinct chemical properties and reactivity. These structural features enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

4,6-dimethyl-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C15H16N2/c1-10-7-11(2)12-9-15(17-14(12)8-10)13-5-3-4-6-16-13/h3-8,15,17H,9H2,1-2H3

InChI Key

GJVTXNJKGODDIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CC(NC2=C1)C3=CC=CC=N3)C

Origin of Product

United States

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